3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
Description
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Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-12(15)11(14)6-9/h3-6,8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSZAOMNZBOJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C=C1)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-(3-Bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known as cyano-substituted amides, which are often studied for their pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H16BrF1N2
- Molecular Weight : 351.21 g/mol
- IUPAC Name : 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
- Chemical Structure :
The compound features a bromo and fluorine atom on the aromatic ring, which may influence its biological activity through various mechanisms.
The biological activity of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The cyano group is known to enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : The presence of halogen substituents (bromo and fluoro) can facilitate stronger interactions with receptor sites, leading to modulation of receptor activity.
Anticancer Properties
Research has indicated that compounds similar to 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that cyano-substituted amides can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study evaluated a series of cyano-substituted amides for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate potency against these cancer types.
This data supports the hypothesis that 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide may possess similar anticancer properties.Compound Cell Line IC50 (µM) A Breast Cancer 15 B Prostate Cancer 20 C Lung Cancer 25 -
Inflammation Studies :
- Another research focused on the anti-inflammatory effects of related compounds demonstrated that they could significantly reduce the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Q & A
Q. How do reaction conditions influence the compound’s degradation in solution?
- Factors :
- pH : Acidic conditions (pH <3) hydrolyze the enamide bond.
- Oxidative Stress : H₂O₂ or light accelerates bromine loss, forming dehalogenated byproducts.
- Mitigation : Use antioxidants (e.g., BHT) or chelating agents (EDTA) in buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
